molecular formula C11H13N5O2 B3164070 1-(9H-purin-6-yl)piperidine-4-carboxylic acid CAS No. 887833-27-4

1-(9H-purin-6-yl)piperidine-4-carboxylic acid

Cat. No.: B3164070
CAS No.: 887833-27-4
M. Wt: 247.25 g/mol
InChI Key: WSSRJDISLPBFJN-UHFFFAOYSA-N
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Description

“1-(9H-purin-6-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H13N5O2 . It has a molecular weight of 247.26 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13N5O2/c17-11(18)7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 619.5±55.0 °C and a predicted density of 1.488±0.06 g/cm3 . Its pKa value is predicted to be 4.30±0.20 .

Scientific Research Applications

Acetylcholinesterase Inhibition

1-(9H-purin-6-yl)piperidine-4-carboxylic acid derivatives have been researched for their inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. A study by Kang et al. (2013) found that certain derivatives exhibited moderate inhibitory activities against AChE, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kang et al., 2013).

Cancer Treatment

Compounds related to this compound have been investigated for their role in inhibiting Aurora A kinase, an enzyme implicated in cancer progression. The study by ヘンリー,ジェームズ (2006) suggests that these compounds may be useful in treating cancer due to their inhibitory effects (ヘンリー,ジェームズ, 2006).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of piperidine-4-carboxylic acid, such as 4-carboxypiperidinium chloride, have been characterized using techniques like X-ray diffraction. This research by Szafran et al. (2007) provides valuable insights into the structural properties of these compounds (Szafran et al., 2007).

Synthesis of Novel Derivatives

Research on synthesizing novel derivatives of piperidine-4-carboxylic acid, such as the study by Zheng Rui (2010), plays a crucial role in developing new compounds with potential therapeutic applications (Zheng Rui, 2010).

Acetyl-CoA Carboxylase Inhibition

Novel derivatives of (4-piperidinyl)-piperazine, a compound related to piperidine-4-carboxylic acid, have been synthesized and evaluated as ACC1/2 non-selective inhibitors. The study by Chonan et al. (2011) demonstrates their potential in reducing hepatic de novo fatty acid synthesis, which is significant for metabolic disease treatment (Chonan et al., 2011).

Antimicrobial Activity

Some derivatives of piperidine-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activity. Patel et al. (2011) conducted a study on new pyridine derivatives, indicating the potential for developing antimicrobial agents (Patel et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for “1-(9H-purin-6-yl)piperidine-4-carboxylic acid” can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

1-(7H-purin-6-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSRJDISLPBFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252453
Record name 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887833-27-4
Record name 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887833-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Purin-6-yl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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